2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one
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Overview
Description
2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a 2-chloroethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroethyl ketone with a suitable cyclobutanone precursor in the presence of a base such as potassium tert-butoxide. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in acidic or basic aqueous solutions with oxidizing agents.
Reduction: Performed in anhydrous conditions with strong reducing agents.
Major Products
Nucleophilic substitution: Yields substituted cyclobutanones.
Oxidation: Produces carboxylic acids or diketones.
Reduction: Results in alcohol derivatives.
Scientific Research Applications
2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Explored for its properties in the creation of novel materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one involves its reactivity with nucleophiles and electrophiles. The chloroethyl group can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations, including reduction and oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its unique structure .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: Similar in having a chloroethyl group but differs in its functional groups and reactivity.
Mustard Gas (Bis(2-chloroethyl) sulfide): Shares the chloroethyl functionality but is significantly different in its toxicity and applications.
Uniqueness
2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical properties and reactivity compared to other chloroethyl-containing compounds. Its stability and reactivity make it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
2731013-88-8 |
---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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